molecular formula C18H24I3N3O8 B564850 Iopromide-d3 CAS No. 1189947-73-6

Iopromide-d3

Cat. No.: B564850
CAS No.: 1189947-73-6
M. Wt: 794.135
InChI Key: DGAIEPBNLOQYER-BMSJAHLVSA-N
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Description

Iopromide-d3 is a labeled version of Iopromide . Iopromide is an iodinated contrast medium for X-ray imaging . It is a low osmolar, non-ionic contrast agent for intravascular use, meaning it is injected into blood vessels . It is marketed under the name Ultravist .


Molecular Structure Analysis

Iopromide has a molecular formula of C18H24I3N3O8 . The molecular weight is 791.112 Da and the monoisotopic mass is 790.869690 Da .


Chemical Reactions Analysis

A study was found that discusses the degradation of Iopromide using sulfite activated with Mackinawite . The study found that 80% of Iopromide could be degraded in 15 minutes with 1 g L−1 FeS, 400 μmol L−1 sulfite at pH 8 . The reaction pathway involving H-abstraction and oxidative decarboxylation was proposed, based on product identification .


Physical And Chemical Properties Analysis

Iopromide exhibits low osmolality and viscosity in aqueous solutions of high concentrations . It has a density of 2.2±0.1 g/cm3, a boiling point of 840.9±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.3 mmHg at 25°C .

Scientific Research Applications

  • Anaerobic Transformation in Water-Sediment Systems : Iopromide undergoes transformation in water-sediment systems under anaerobic conditions. The study by Redeker et al. (2018) revealed that iopromide and its transformation products (TPs), formed by deiodination and hydrolysis, are frequently detected in wastewater treatment plant effluents and aquatic environments. This study provides crucial insights into the environmental fate of iopromide (Redeker, Wick, Meermann, & Ternes, 2018).

  • Uptake and Transformation in Plants : Cui, de Angelis, and Schröder (2017) investigated iopromide's uptake and transformation in Typha latifolia, a plant species, highlighting its potential for phytoremediation. The study found significant absorption and transformation of iopromide in different plant tissues, with multiple TPs being identified (Cui, de Angelis, & Schröder, 2017).

  • Biodegradation in Activated Sludge : Pérez, Eichhorn, Celiz, and Aga (2006) characterized iopromide metabolites formed during biodegradation in activated sludge. They identified metabolites produced by oxidation and dehydroxylation processes, providing insights into iopromide's environmental impact and treatment processes (Pérez, Eichhorn, Celiz, & Aga, 2006).

  • Safety and Efficacy in Cerebral Arteriography : A clinical study by Haughton et al. (1994) evaluated the safety and efficacy of iopromide in cerebral arteriography. It found that iopromide is a safe and effective contrast medium for this purpose, emphasizing its medical application (Haughton, Papke, Hyland, Drayer, Osborn, Maravilla, & Hilal, 1994).

  • Environmental Risk Assessment : Steger-Hartmann, Länge, and Schweinfurth (1999) conducted a study assessing the environmental impact of iopromide release into aquatic environments. The study concluded that iopromide poses a low environmental risk due to its limited biological degradation and non-toxic nature at predicted environmental concentrations (Steger-Hartmann, Länge, & Schweinfurth, 1999).

Mechanism of Action

Target of Action

Iopromide-d3, a deuterium-labeled variant of Iopromide , is primarily used as a contrast agent in various types of imaging tests such as angiography and contrast computed tomography (CT) imaging tests . The primary target of this compound is the blood vessels in the path of the contrast agent .

Mode of Action

This compound functions by opacifying blood vessels in its flow path . This opacification allows for the radiographic visualization of internal structures until significant hemodilution occurs . The compound interacts with its targets, the blood vessels, and causes changes that allow these structures to be visualized more clearly in imaging tests .

Biochemical Pathways

It is known that the compound works by opacifying blood vessels, which suggests that it may interact with biochemical pathways related to blood flow and vessel permeability .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of Iopromide. The compound is distributed with a volume of distribution at steady state (Vdss) of 16 L . It is excreted primarily through the urine, with 97% of the drug being excreted unchanged . The time to peak intravascular contrast enhancement is between 15 to 120 seconds after bolus injection .

Result of Action

The primary result of this compound’s action is the opacification of blood vessels, which allows for improved visualization of internal structures in imaging tests . This can aid in the diagnosis and monitoring of various medical conditions.

Safety and Hazards

Iopromide-d3 may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, may cause eye irritation, and may be harmful if swallowed . It is very toxic to aquatic life with long-lasting effects .

Future Directions

The FDA has approved Iopromide for use in contrast-enhanced mammography (CEM), making it the only contrast agent approved for this indication . This approval aligns with the recent increased focus on supplemental imaging needs for women at a higher risk for breast cancer .

Biochemical Analysis

Biochemical Properties

Iopromide-d3, like Iopromide, contains three different substituents on the triodinated benzene ring . This structure allows it to exhibit low osmolality and viscosity in aqueous solutions of high concentrations . It has been shown to have remarkably low intravenous toxicity in mice and rats . The interaction of Iopromide with proteins and membranes was found to be considerably low due to its hydrophilicity .

Cellular Effects

This compound functions as a contrast agent by opacifying blood vessels in the flow path of the contrast agent, permitting radiographic visualization of the internal structures until significant hemodilution occurs . Although Iopromide can cause several serious adverse effects, including cardiac events, thromboembolism, hypersensitivity reaction, and even death if administered intrathecally inadvertently, it is still deemed to have a favorable safety profile .

Molecular Mechanism

This compound, similar to Iopromide, does not undergo significant metabolism, deiodination, or biotransformation . It functions as a contrast agent by opacifying blood vessels in the flow path of the contrast agent, permitting radiographic visualization of the internal structures until significant hemodilution occurs .

Temporal Effects in Laboratory Settings

The degradation of Iopromide in a non-standardized laboratory-scale river water–sediment system was described with a half-life of 4.4–4.7 days, occurring after an acclimation phase of three weeks . This suggests that this compound may have similar temporal effects in laboratory settings.

Dosage Effects in Animal Models

The effects of Iopromide after selective peripheral and cerebral arterial injections in rats were demonstrated to be very moderate at high dosages . Given the structural similarity, this compound is likely to exhibit similar dosage effects in animal models.

Metabolic Pathways

This compound, like Iopromide, does not undergo significant metabolism, deiodination, or biotransformation . It is excreted predominantly by the renal route .

Transport and Distribution

This compound, similar to Iopromide, is a low osmolar, non-ionic X-ray contrast agent for intravascular administration . This suggests that it is transported and distributed within cells and tissues via the bloodstream.

Properties

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methyl-5-[[2-(trideuteriomethoxy)acetyl]amino]benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24I3N3O8/c1-24(4-9(28)6-26)18(31)12-13(19)11(17(30)22-3-8(27)5-25)14(20)16(15(12)21)23-10(29)7-32-2/h8-9,25-28H,3-7H2,1-2H3,(H,22,30)(H,23,29)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAIEPBNLOQYER-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675979
Record name N~1~,N~3~-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methyl-5-{2-[(~2~H_3_)methyloxy]acetamido}benzene-1,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

794.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189947-73-6
Record name N~1~,N~3~-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methyl-5-{2-[(~2~H_3_)methyloxy]acetamido}benzene-1,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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